molecular formula C17H13F3N2O2S B427976 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 314278-89-2

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B427976
CAS No.: 314278-89-2
M. Wt: 366.4g/mol
InChI Key: HKQKDMBOGKNTGK-UHFFFAOYSA-N
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Description

The compound “2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide” is a derivative of 3,4-dihydro-2H-1,4-benzoxazines . These compounds have been studied due to their pesticidal and pharmacological activities .


Synthesis Analysis

The synthesis of these compounds often involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include O-alkylation of 2-aminophenols with 2-bromoalkanoates and an intermolecular amidation reaction .

Future Directions

Given the promising biological properties of these compounds, future research could focus on developing efficient synthetic strategies towards 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . This could involve exploring novel and modern synthetic strategies used for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-4-3-5-11(8-10)21-15(23)9-14-16(24)22-12-6-1-2-7-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQKDMBOGKNTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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